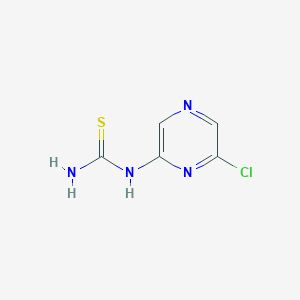
6-Chloropyrazin-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrazin-2-ylthiourea is a heterocyclic compound that contains both pyrazine and thiourea functional groups The presence of a chlorine atom at the 6th position of the pyrazine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazin-2-ylthiourea typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thiourea. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiourea derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazin-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea derivatives.
Major Products Formed
Oxidation: Sulfonyl derivatives of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyrazin-2-ylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloropyrazin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of thiourea.
6-Chloro-pyrazine-2-thiol: Contains a thiol group instead of thiourea.
6-Chloro-pyrazine-2-amine: Features an amine group instead of thiourea.
Uniqueness
6-Chloropyrazin-2-ylthiourea is unique due to the presence of both the chlorine atom and the thiourea moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H5ClN4S |
|---|---|
Molecular Weight |
188.64 g/mol |
IUPAC Name |
(6-chloropyrazin-2-yl)thiourea |
InChI |
InChI=1S/C5H5ClN4S/c6-3-1-8-2-4(9-3)10-5(7)11/h1-2H,(H3,7,9,10,11) |
InChI Key |
OCZOAWAZGALGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazole, 5-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8402419.png)
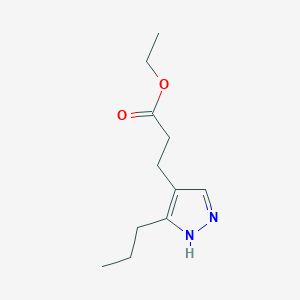
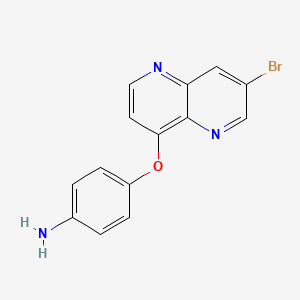
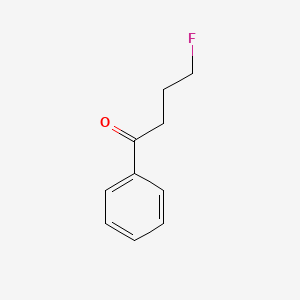
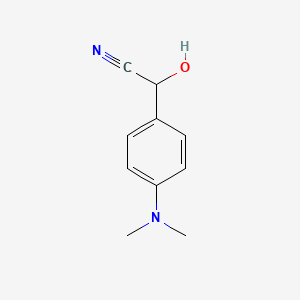
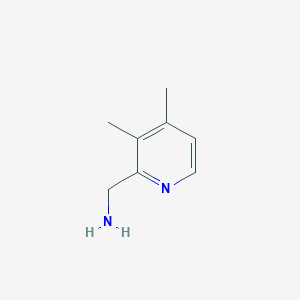
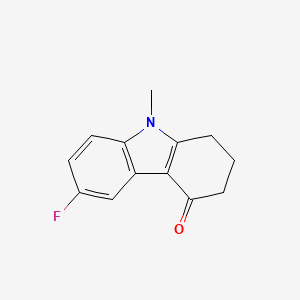
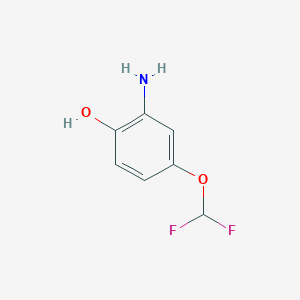
![alpha-[2-(2-Furanyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8402473.png)
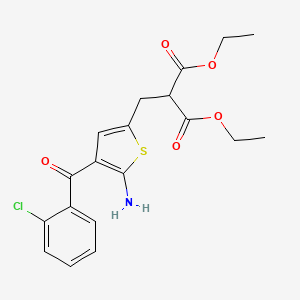
![Ethyl 3-[methyl(piperidin-4-yl)amino]propanoate hydrochloride](/img/structure/B8402482.png)
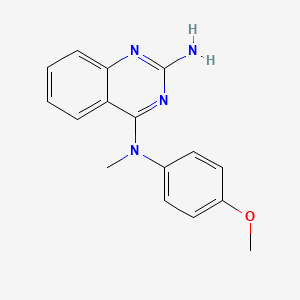

![2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one](/img/structure/B8402524.png)
